molecular formula C6H6N2O2 B11799400 5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one

5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one

Cat. No.: B11799400
M. Wt: 138.12 g/mol
InChI Key: IMPUBLFLBCSCRU-UHFFFAOYSA-N
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Description

5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrano[3,4-c]pyrazole family, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one typically involves multicomponent reactions (MCRs), which are efficient and environmentally friendly. One common method is the one-pot, four-component reaction that includes the condensation of hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile. This reaction is often catalyzed by a base such as piperidine and carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is encouraged to minimize environmental impact. Catalysts like aspirin have been explored for their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its potent biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

1,7-dihydropyrano[3,4-c]pyrazol-4-one

InChI

InChI=1S/C6H6N2O2/c9-6-3-10-2-5-4(6)1-7-8-5/h1H,2-3H2,(H,7,8)

InChI Key

IMPUBLFLBCSCRU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NN2)C(=O)CO1

Origin of Product

United States

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